molecular formula C14H10ClFO2 B6403048 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% CAS No. 1262009-12-0

2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6403048
CAS RN: 1262009-12-0
M. Wt: 264.68 g/mol
InChI Key: XVHAWQLOWKLRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid (2-CMPFBA) is a synthetic compound derived from the benzene ring structure. It is a white powder with a melting point of 104 °C and a molecular weight of 254.57 g/mol. 2-CMPFBA is a common intermediate for the synthesis of several pharmaceutical compounds and is used in the production of dyes, pesticides, and other organic compounds.

Mechanism of Action

2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% is an intermediate in the synthesis of several pharmaceutical compounds. It acts as a nucleophile, reacting with an electrophile to form a new bond. This reaction is reversible and can occur in either direction, depending on the concentration of the reactants.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is used as an intermediate in the synthesis of several pharmaceutical compounds, which may have direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% in lab experiments is its low cost and availability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

In the future, 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% could be used in the synthesis of other pharmaceutical compounds, such as antibiotics and antifungal agents. Additionally, it could be used in the synthesis of aryl fluorides and other aryl derivatives. Furthermore, it could be used in the synthesis of dyes, pesticides, and other organic compounds. Finally, further research could be done to explore the potential of 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% as a drug delivery system or as a drug target.

Synthesis Methods

2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% can be synthesized from 4-methylbenzaldehyde and 2-chlorobenzoyl chloride in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction proceeds in two steps: first, the aldehyde and the acid chloride react to form an acyl chloride; second, the acyl chloride reacts with a base to form the desired product. The reaction is usually complete in a few hours.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of several pharmaceutical compounds, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It has also been used in the synthesis of dyes, pesticides, and other organic compounds. Additionally, 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of aryl fluorides and other aryl derivatives.

properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-5-6-9(11(15)7-8)10-3-2-4-12(16)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHAWQLOWKLRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690241
Record name 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262009-12-0
Record name 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.